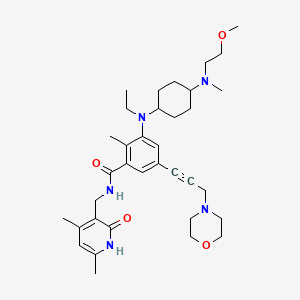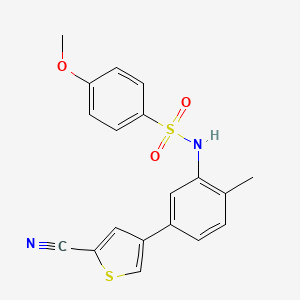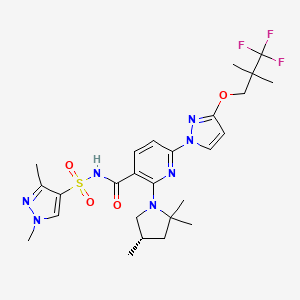
EPZ011989
Vue d'ensemble
Description
EPZ011989 is a potent, selective, and orally bioavailable inhibitor of the protein methyltransferase Enhancer of Zeste Homolog 2 (EZH2). This compound has shown significant potential in inhibiting tumor growth, particularly in models of human B cell lymphoma . This compound is a valuable tool for exploring the biological activity of EZH2 and its associated pathobiology .
Applications De Recherche Scientifique
EPZ011989 has a wide range of scientific research applications, including:
Mécanisme D'action
EPZ011989 exerts its effects by inhibiting the activity of EZH2, a key component of the Polycomb repressive complex 2 (PRC2). EZH2 catalyzes the tri-methylation of lysine 27 on histone H3 (H3K27me3), leading to the silencing of associated gene promoters . By inhibiting EZH2, this compound reduces H3K27me3 levels, thereby altering gene expression and promoting anti-tumor activity . The molecular targets and pathways involved include the PRC2 complex and various downstream signaling pathways that regulate cell growth and differentiation .
Analyse Biochimique
Biochemical Properties
EPZ011989 functions as an inhibitor of EZH2, thereby preventing the tri-methylation of H3K27. This compound interacts specifically with the EZH2 enzyme, binding to its active site and inhibiting its methyltransferase activity. By doing so, this compound reduces the levels of H3K27me3, leading to the reactivation of silenced genes. This interaction is highly selective, with this compound demonstrating minimal off-target effects on other histone methyltransferases .
Cellular Effects
This compound has been shown to exert significant effects on various cell types, particularly cancer cells. In acute myeloid leukemia (AML) cell lines, this compound treatment results in the inhibition of H3K27me3, leading to changes in gene expression that promote cell differentiation and apoptosis. This compound also affects cell signaling pathways, including those involved in cell proliferation and survival. In B cell lymphoma models, this compound treatment leads to significant tumor growth inhibition, highlighting its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of EZH2, thereby inhibiting its enzymatic activity. This inhibition prevents the tri-methylation of H3K27, a key epigenetic mark associated with gene silencing. By reducing H3K27me3 levels, this compound reactivates silenced genes, leading to changes in gene expression that promote cell differentiation and apoptosis. Additionally, this compound has been shown to interact with other proteins involved in chromatin remodeling, further influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Short-term treatment with this compound results in the inhibition of H3K27me3 and minimal changes in cell viability. Longer-term treatment leads to significant anti-proliferative effects and increased apoptosis in cancer cell lines. The stability and degradation of this compound have also been studied, with the compound demonstrating good stability under various conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that higher doses of this compound result in more pronounced tumor growth inhibition in mouse xenograft models of human B cell lymphoma. At very high doses, some toxic effects have been observed, including weight loss and changes in liver function. These findings highlight the importance of optimizing the dosage of this compound to achieve maximal therapeutic effects while minimizing adverse effects .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes various biotransformation processes. The compound interacts with several enzymes involved in drug metabolism, including cytochrome P450 enzymes. These interactions can influence the metabolic stability and clearance of this compound, affecting its overall pharmacokinetic profile. Additionally, this compound has been shown to affect metabolic flux and metabolite levels in treated cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound can cross cell membranes and accumulate in the nucleus, where it exerts its effects on chromatin and gene expression. This compound also interacts with transporters and binding proteins that facilitate its uptake and distribution within cells. These interactions can influence the localization and accumulation of this compound, affecting its overall efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it targets the EZH2 enzyme and influences chromatin structure and gene expression. This compound has been shown to accumulate in the nucleus of treated cells, where it inhibits H3K27me3 and reactivates silenced genes. This nuclear localization is essential for the compound’s activity, as it allows this compound to directly interact with its target and exert its effects on gene expression .
Méthodes De Préparation
The synthesis of EPZ011989 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is prepared through a series of chemical reactions that ensure its potency and selectivity as an EZH2 inhibitor . Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .
Analyse Des Réactions Chimiques
EPZ011989 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups within the molecule, potentially altering its activity and stability.
Substitution Reactions: These reactions involve the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions: The specific reagents and conditions used in these reactions are not publicly disclosed, but they would typically involve standard organic chemistry techniques and reagents.
Major Products: The major products formed from these reactions would depend on the specific modifications made to the this compound molecule.
Comparaison Avec Des Composés Similaires
EPZ011989 is unique among EZH2 inhibitors due to its high potency, selectivity, and oral bioavailability. Similar compounds include:
GSK126: Another potent EZH2 inhibitor with similar applications in cancer research.
Tazemetostat: An EZH2 inhibitor that has been approved for the treatment of certain types of lymphoma.
UNC1999: A dual inhibitor of EZH2 and EZH1, used in research to study the broader effects of EZH inhibition.
This compound stands out due to its robust in vivo activity and favorable pharmacokinetic properties, making it a powerful tool for exploring EZH2 activity in biological systems .
Propriétés
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H51N5O4/c1-7-40(30-12-10-29(11-13-30)38(5)15-18-43-6)33-23-28(9-8-14-39-16-19-44-20-17-39)22-31(27(33)4)34(41)36-24-32-25(2)21-26(3)37-35(32)42/h21-23,29-30H,7,10-20,24H2,1-6H3,(H,36,41)(H,37,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFINGFCBFHOPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCC(CC1)N(C)CCOC)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C#CCN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H51N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B607270.png)
![N-(Furan-2-Ylmethyl)-8-(4-Methylsulfonylphenyl)-[1,2,4]triazolo[4,3-C]pyrimidin-5-Amine](/img/structure/B607271.png)

![Methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B607280.png)


![N-[3-[(4aR,5R,7aR)-2-amino-5-(trifluoromethyl)-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B607288.png)

